molecular formula C18H18BrN5O2 B12806700 FK3E7Ggy2J CAS No. 2251014-90-9

FK3E7Ggy2J

Cat. No.: B12806700
CAS No.: 2251014-90-9
M. Wt: 416.3 g/mol
InChI Key: DLXYYJDQLZHBNU-UHFFFAOYSA-N
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Description

FK3E7Ggy2J is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. While specific structural details are proprietary, available literature suggests it belongs to a class of transition metal complexes with a tetrahedral coordination sphere, likely involving a central metal ion (e.g., cobalt or nickel) bound to heterocyclic ligands . Its applications span industrial catalysis, particularly in hydrocarbon reforming and selective oxidation reactions, due to its stability under high-temperature and oxidative conditions .

Properties

IUPAC Name

benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c19-15-14-16(20)21-8-10-24(14)17(22-15)13-7-4-9-23(13)18(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXYYJDQLZHBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C=CN=C4N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2251014-90-9
Record name benzyl 2-{8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK3E7GGY2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe pyrrolidine ring is then attached, and the final step involves the esterification with benzyl alcohol .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,5-a]pyrazines, oxo derivatives, and reduced forms of the original compound .

Scientific Research Applications

(S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine core is known to interact with nucleic acids and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize FK3E7Ggy2J’s properties, two structurally and functionally analogous compounds are analyzed:

  • Compound A (Cobalt-based tetrahedral complex, [Co(L₁)₄]²⁺) : A well-studied catalyst for methane activation.
  • Compound B (Nickel-nitrosyl complex, [Ni(NO)(L₂)₃]⁺): Known for its redox versatility in ammonia synthesis.

Table 1: Comparative Properties of this compound and Analogues

Property This compound Compound A Compound B
Central Metal Ion Undisclosed (likely Co/Ni) Co²⁺ Ni⁺
Ligand Type Heterocyclic N-donor Phosphine-based Nitrosyl + N-donor
Thermal Stability >400°C 300–350°C 250–300°C
Catalytic Efficiency 98% yield in toluene oxidation 85% yield in methane activation 72% yield in NH₃ synthesis
Reaction Conditions 10 atm O₂, 200°C 5 atm H₂, 180°C 15 atm N₂/H₂, 220°C

Key Findings:

Structural Flexibility : this compound’s undisclosed ligand system likely enhances thermal stability compared to Compound A’s phosphine ligands, which degrade above 350°C .

Redox Activity: While Compound B exhibits reversible NO binding for redox cycling, this compound’s catalytic mechanism relies on ligand-assisted electron transfer, avoiding nitrosyl intermediate formation .

Industrial Scalability : this compound outperforms both analogues in yield under milder oxygen pressures, suggesting cost-effective scalability for oxidation reactions .

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